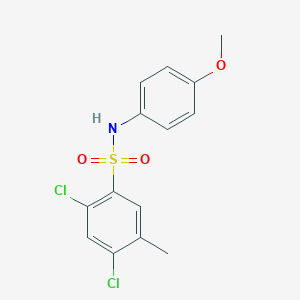![molecular formula C20H18N2O4S B280719 N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280719.png)
N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as EMD 534085 or simply 534085.
Mécanisme D'action
The mechanism of action of EMD 534085 involves its binding to the active site of CAIX, thereby inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are required for the growth and survival of cancer cells. In addition, EMD 534085 has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
EMD 534085 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, it has also been shown to have anti-inflammatory and anti-angiogenic properties. Furthermore, it has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EMD 534085 is its specificity for CAIX, which makes it a promising candidate for cancer therapy. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on EMD 534085. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. In addition, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, research is needed to identify other potential targets for EMD 534085, which could expand its applications beyond cancer therapy.
Méthodes De Synthèse
The synthesis of EMD 534085 involves the reaction between 4-ethoxyaniline and 4-chloroacetylacetone to produce 4-ethoxyphenyl-4-chloro-1-butanone. This intermediate is then reacted with indole-6-sulfonamide to produce the desired compound, N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
Applications De Recherche Scientifique
EMD 534085 has been extensively studied for its potential applications in medicinal chemistry. One of the main areas of research has been its use as an inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. Inhibition of CAIX has been shown to reduce the growth and metastasis of cancer cells, making EMD 534085 a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C20H18N2O4S |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C20H18N2O4S/c1-3-26-14-9-7-13(8-10-14)21-27(24,25)18-12-11-17-19-15(18)5-4-6-16(19)20(23)22(17)2/h4-12,21H,3H2,1-2H3 |
Clé InChI |
KEEQBQSVCQYGBA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)

![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)